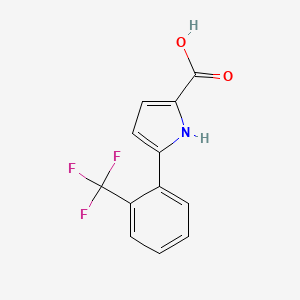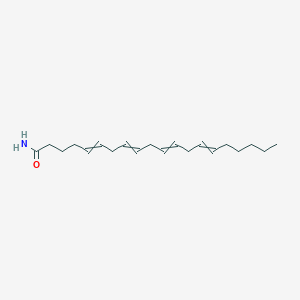![molecular formula C13H25N3O2 B14784231 N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14784231.png)
N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-isopropylacetamide is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-isopropylacetamide typically involves the construction of the pyrrolidine ring followed by functionalization. One efficient method for synthesizing pyrrolidines involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the use of chiral amine-derived iridacycle complexes for borrowing hydrogen annulation, providing access to enantioenriched pyrrolidines .
Industrial Production Methods
Industrial production methods for pyrrolidine derivatives often involve catalytic processes that ensure high yields and enantioselectivity. For example, the combination of stable O-benzoylhydroxylamines as alkyl nitrene precursors with a proficient rhodium catalyst can produce various pyrrolidines in excellent yields . Additionally, acid-promoted synthesis from N-carbamate-protected amino alcohols is another viable industrial method .
化学反应分析
Types of Reactions
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
科学研究应用
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-isopropylacetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is explored for its potential in drug discovery, particularly in designing drugs targeting specific biological pathways.
Industry: It finds applications in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-isopropylacetamide involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding to enantioselective proteins, influencing its biological activity. The compound’s effects are mediated through its ability to modulate specific pathways, although detailed mechanisms may vary depending on the context .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .
Uniqueness
What sets N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-isopropylacetamide apart is its unique combination of functional groups and stereochemistry, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with specific molecular targets with high selectivity makes it a valuable compound in medicinal chemistry .
属性
分子式 |
C13H25N3O2 |
|---|---|
分子量 |
255.36 g/mol |
IUPAC 名称 |
N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H25N3O2/c1-9(2)16(11(4)17)8-12-5-6-15(7-12)13(18)10(3)14/h9-10,12H,5-8,14H2,1-4H3 |
InChI 键 |
PFQLBPVSBJDEIK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CC1CCN(C1)C(=O)C(C)N)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B14784154.png)
![(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14784157.png)
![[3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate](/img/structure/B14784168.png)
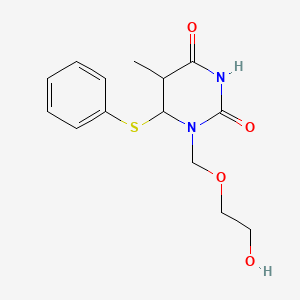
![3-[8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14784182.png)
![disodium [(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]phosphonate](/img/structure/B14784201.png)
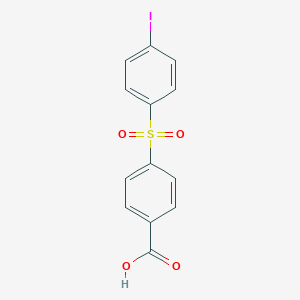
![[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate](/img/structure/B14784219.png)
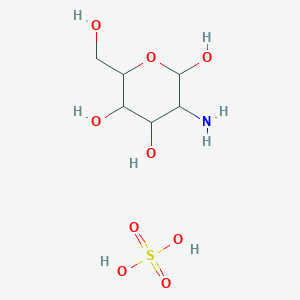
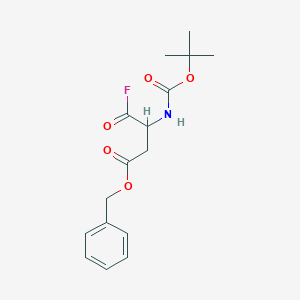

![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14784236.png)
